molecular formula C17H13BrN2OS B2570126 2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034252-47-4

2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2570126
CAS No.: 2034252-47-4
M. Wt: 373.27
InChI Key: ISKAEBGJLYSAJA-UHFFFAOYSA-N
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Description

2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a bromine atom, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amide formation. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene and pyridine rings can participate in redox reactions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It can be used to study the interactions of brominated compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: shares similarities with other brominated heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a bromine atom with both thiophene and pyridine rings. This structure provides a unique set of chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-bromo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS/c18-15-5-2-1-4-14(15)17(21)20-10-12-8-13(11-19-9-12)16-6-3-7-22-16/h1-9,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKAEBGJLYSAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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